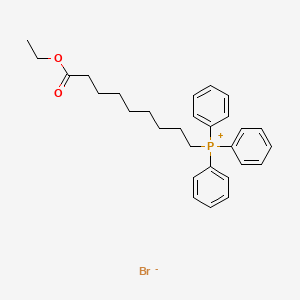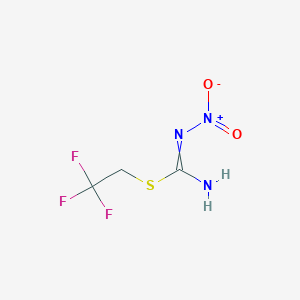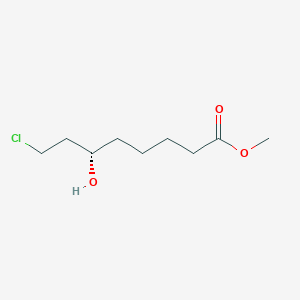![molecular formula C12H11NO3S B12555989 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- CAS No. 191467-22-8](/img/structure/B12555989.png)
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is notable for its unique bicyclic structure, which includes a nitrogen atom, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- involves several synthetic routes. One common method is the Diels-Alder reaction of tosyl cyanide and cyclopentadiene, followed by rearrangement of the intermediate to furnish the desired lactam along with acetyl tosyl sulfinate as a side product . Another approach involves the use of lipase enzymes for the resolution of racemic mixtures, where transesterification of the substrate preferentially forms the acyl derivative of one enantiomer .
Industrial Production Methods
Industrial production of this compound often employs large-scale biotransformation processes using whole cell catalysts. These processes are designed to achieve high optical purity, with enantiomeric excesses exceeding 98% . The use of transition metal-catalyzed methodologies, such as copper-mediated N-arylation, has also been explored for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Conversion to hydroxy amides through reduction processes.
Substitution: Reactions with electrophilic reagents to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions include epoxides, hydroxy amides, and polyfunctionalized bicyclic systems .
Scientific Research Applications
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of carbocyclic nucleosides and carbocyclic sugar amines.
Biology: Employed in the preparation of amino-peramivir, a potent neuraminidase inhibitor.
Medicine: Utilized in the synthesis of therapeutic drugs, including analogs of bredinin and (−)-carbovir
Industry: Applied in the chemoenzymatic synthesis of various compounds, leveraging its high optical purity.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- involves its role as a versatile intermediate in chemical reactions. Its unique bicyclic structure allows it to participate in various transformations, targeting molecular pathways involved in the synthesis of nucleosides and other biologically active compounds . The compound’s interactions with enzymes and catalysts facilitate these transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another bicyclic compound used in synthetic chemistry.
4-Amino-2-cyclopentene-1-carboxylic acid lactam: A related compound with similar structural features.
Uniqueness
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- stands out due to its high optical purity and versatility in various chemical reactions. Its ability to undergo multiple types of transformations makes it a unique and valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
191467-22-8 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C12H11NO3S/c14-12-9-6-7-10(8-9)13(12)17(15,16)11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
InChI Key |
PMMBGOFPGSPVCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1N(C2=O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)


![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)

![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)


![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)

